2-Fluoro-3-methoxybenzoyl chloride

Übersicht

Beschreibung

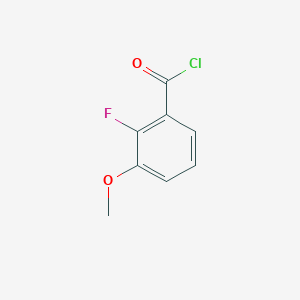

2-Fluoro-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a methoxy group at the third position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Fluoro-3-methoxybenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-fluoro-3-methoxybenzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction typically occurs under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting material, 2-fluoro-3-methoxybenzoic acid, is reacted with thionyl chloride in the presence of a catalyst, and the product is isolated through distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-fluoro-3-methoxybenzoic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol).

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases such as sodium hydroxide.

Major Products

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

2-Fluoro-3-methoxybenzoic acid: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-methoxybenzoyl chloride is used in various scientific research applications, including:

Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

Organic Synthesis: It is used as a reagent in the preparation of various organic compounds, including heterocycles and aromatic derivatives.

Agrochemicals: It is employed in the synthesis of herbicides and pesticides.

Material Science: It is used in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-fluoro-3-methoxybenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The presence of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles . The methoxy group at the third position also influences the reactivity by donating electron density through resonance, stabilizing the intermediate formed during the reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Fluoro-4-methoxybenzoyl chloride

- 2-Fluoro-3-chlorobenzoyl chloride

- 2-Fluoro-3-methylbenzoyl chloride

Uniqueness

2-Fluoro-3-methoxybenzoyl chloride is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. The presence of the fluorine atom increases the compound’s electrophilicity, while the methoxy group provides electron-donating effects, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

2-Fluoro-3-methoxybenzoyl chloride is a chemical compound with notable potential in biological applications due to its unique structural features. This compound, characterized by the presence of a fluorine atom and a methoxy group on the benzene ring, has garnered attention for its reactivity and possible therapeutic effects. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇ClF O₂, and it features a benzoyl chloride functional group. The presence of the methoxy group (–OCH₃) and the fluorine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClF O₂ |

| CAS Number | 1160250-80-5 |

| Functional Groups | Benzoyl chloride, Methoxy |

| Physical State | Liquid |

The biological activity of this compound primarily arises from its ability to interact with various biological molecules. Preliminary studies suggest that the compound may exhibit:

- Antimicrobial Activity : Similar compounds with benzoyl chloride moieties have shown promise as antimicrobial agents. The presence of halogens like fluorine can enhance binding affinity to bacterial targets, potentially leading to effective treatments against resistant strains.

- Anti-cancer Properties : Research indicates that derivatives of benzoyl chlorides can inhibit cancer cell proliferation. The unique substitution pattern in this compound may contribute to its efficacy in targeting specific cancer pathways.

Case Studies

- Antibacterial Activity : A study reported that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The fluoro-substituent is believed to enhance the lipophilicity of the molecule, improving membrane penetration and thus antibacterial effectiveness .

- Cancer Research : In vitro studies have demonstrated that certain benzoyl chloride derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators, which could be a pathway explored for this compound .

Safety and Toxicity

Despite its potential benefits, this compound poses certain safety risks:

- Corrosive Nature : As an acyl chloride, it can cause severe skin burns and eye damage upon contact. It is also classified as a lachrymator, which can irritate the respiratory tract .

- Long-term Effects : Prolonged exposure may lead to respiratory issues or conditions such as reactive airways dysfunction syndrome (RADS), highlighting the need for cautious handling in laboratory settings .

Eigenschaften

IUPAC Name |

2-fluoro-3-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-6-4-2-3-5(7(6)10)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPICCMPENQNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650534 | |

| Record name | 2-Fluoro-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850563-45-0 | |

| Record name | 2-Fluoro-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.